

A Comparative Guide to GPR40 (FFAR1) Agonists: BI-2081 in Focus

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Compound of Interest

Compound Name: BI-2081

Cat. No.: B10821660

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The G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its ability to potentiate glucose-dependent insulin secretion (GDIS) offers a mechanism to enhance glycemic control with a reduced risk of hypoglycemia. A variety of synthetic agonists have been developed to modulate GPR40 activity, each with distinct pharmacological profiles. This guide provides a comparative analysis of **BI-2081**, a partial GPR40 agonist, alongside other notable GPR40 agonists, supported by experimental data and detailed methodologies.

Quantitative Comparison of GPR40 Agonists

The following tables summarize the in vitro potency and efficacy of **BI-2081** in comparison to other well-characterized GPR40 agonists.

Table 1: In Vitro Potency of GPR40 Agonists

Compound	Agonist Type	Target Species	Assay Type	EC50 (nM)	Reference
BI-2081	Partial	Human	IP-One	3-5	[1]
BI-2081	Partial	Human	-	4	[2][3]
TAK-875 (Fasiglifam)	Partial	Human	Ca2+ Mobilization	41	[4]
AMG 837	Partial	Human	Ca2+ Flux	120	[5]
AM-1638	Full	Mouse	IP Accumulation	12.9	[6]
AM-5262	Full	-	-	-	[7]
SCO-267	-	Human	Ca2+ Mobilization	- (Superior to AM-1638 & TAK-875)	[8]
LY2922470	Full	Human	IP-1 Accumulation	~1	[9]

EC50 values represent the concentration of the agonist that produces 50% of its maximal effect and are a measure of potency. Lower values indicate higher potency.

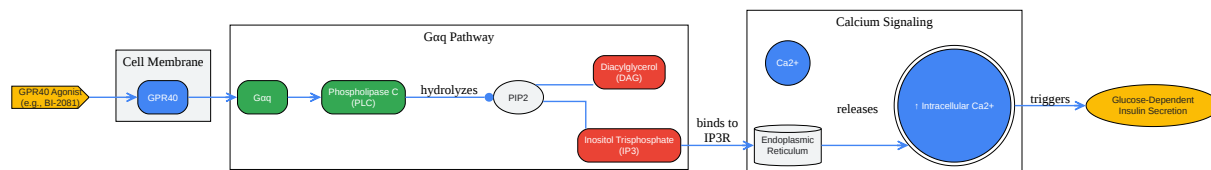
Table 2: Efficacy and Selectivity Profile of GPR40 Agonists

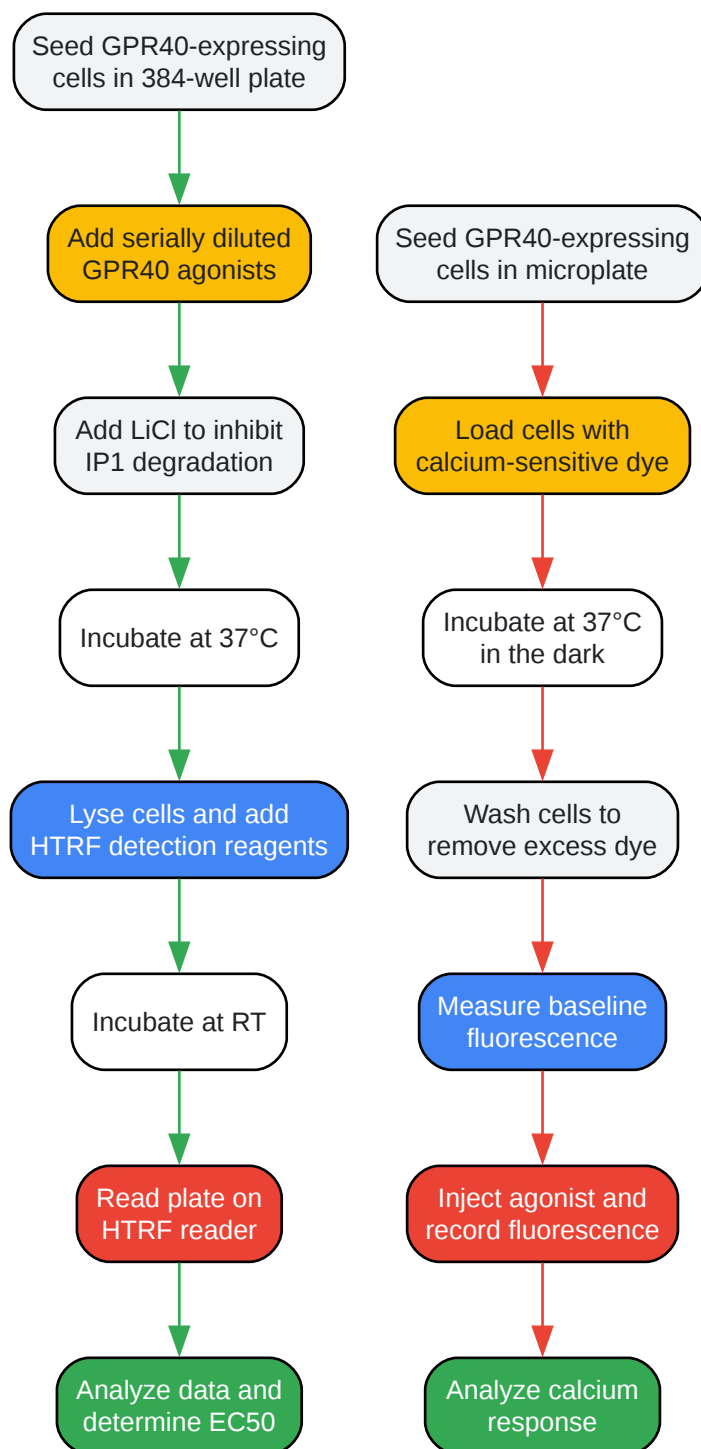
Compound	Efficacy	Selectivity Profile	Reference
BI-2081	Partial Agonist	Adrenergic α 2A (K_i = 1.3 μ M), Histamine H1 (K_i = 3.1 μ M), CysLT1 (69% inh. @ 10 μ M), Thyroid hormone (rat, K_i = 3.5 μ M)	[1]
TAK-875 (Fasiglifam)	Partial Agonist	High selectivity over GPR41, GPR43, and GPR120 (EC_{50} > 10 μ M)	[10]
AMG 837	Partial Agonist	-	[5]
AM-1638	Full Agonist	Binds to a distinct site from AMG 837	[6]
AM-5262	Full Agonist	Improved selectivity profile compared to earlier compounds	[7]

Efficacy refers to the maximal response an agonist can produce. Selectivity is the degree to which a compound binds to a specific receptor over others.

Signaling Pathways of GPR40 Activation

GPR40 activation by agonists primarily initiates intracellular signaling through the $G_{\alpha q}$ pathway. Some agonists, particularly full agonists, may also engage the $G_{\alpha s}$ pathway or β -arrestin-mediated signaling.





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